molecular formula C13H17NOS B14323703 N-[1-(Phenylsulfanyl)cyclopentyl]acetamide CAS No. 111968-95-7

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide

Cat. No.: B14323703
CAS No.: 111968-95-7
M. Wt: 235.35 g/mol
InChI Key: UMEXYDYBFTUSTO-UHFFFAOYSA-N
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Description

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide is an organic compound characterized by the presence of a phenylsulfanyl group attached to a cyclopentyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Phenylsulfanyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with phenylsulfanyl chloride to form the intermediate N-(phenylsulfanyl)cyclopentylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Phenylsulfanyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to these targets, while the acetamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(Phenylsulfanyl)cyclopentylamine: Lacks the acetamide moiety but shares the phenylsulfanyl and cyclopentyl groups.

    N-(Phenylsulfanyl)cyclohexylacetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

111968-95-7

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

N-(1-phenylsulfanylcyclopentyl)acetamide

InChI

InChI=1S/C13H17NOS/c1-11(15)14-13(9-5-6-10-13)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)

InChI Key

UMEXYDYBFTUSTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1)SC2=CC=CC=C2

Origin of Product

United States

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